

3-[(3-Bromophenyl)methyl]azetidine: Technical Monograph & Application Guide

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Compound of Interest

Compound Name: 3-[(3-Bromophenyl)methyl]azetidine

CAS No.: 937619-46-0

Cat. No.: B121575

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Executive Summary

3-[(3-Bromophenyl)methyl]azetidine (CAS: 937619-46-0) is a bifunctional heterocyclic building block characterized by a strained azetidine ring and a meta-brominated benzyl substituent. It serves as a "privileged scaffold" in drug discovery, offering a distinct vector for conformational restriction compared to piperidines or pyrrolidines.

Its value lies in its dual-reactivity profile:

- **The Azetidine Nitrogen:** A nucleophilic handle for amide coupling, reductive amination, or S_NAr reactions.
- **The Aryl Bromide:** An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a validated synthetic workflow, physical properties, and handling protocols for researchers utilizing this scaffold in lead optimization.

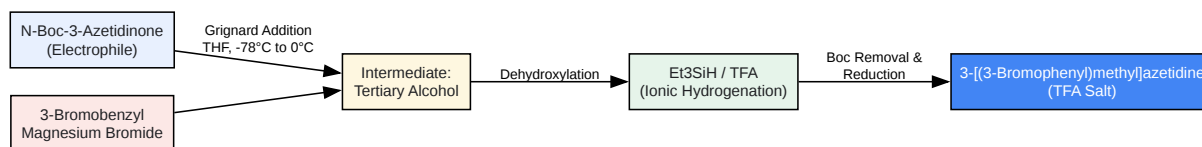
Chemical Identity & Physical Properties[1][2][3]

Property	Data
Chemical Name	3-[(3-Bromophenyl)methyl]azetidine
Synonyms	3-(3-Bromobenzyl)azetidine; 3-(3-Bromobenzyl)azetidne
CAS Number	937619-46-0 (Free Base)
Molecular Formula	C ₁₀ H ₁₂ BrN
Molecular Weight	226.12 g/mol
Exact Mass	225.0153
LogP (Predicted)	2.31
pKa (Predicted)	~9.5 (Conjugate acid of azetidine)
Boiling Point	285.4°C at 760 mmHg (Predicted)
Density	1.35 g/cm ³ (Predicted)
Physical State	Viscous oil (Free base); White solid (HCl salt)
SMILES	<chem>C1C(CN1)CC2=CC(=CC=C2)Br</chem>

Synthetic Methodology: The "Reductive Dehydroxylation" Route

Direct alkylation of azetidines is often low-yielding due to ring strain and polymerization risks. The most robust synthetic route utilizes N-Boc-3-azetidinone as the starting material, leveraging a Grignard addition followed by a reductive deoxygenation. This method avoids the use of transition metals that might prematurely react with the aryl bromide.

Reaction Scheme Visualization



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Figure 1: Validated synthetic pathway via Grignard addition and ionic hydrogenation.

Detailed Protocol

Step 1: Grignard Addition

- Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq), (3-Bromobenzyl)magnesium bromide (1.2 eq, 0.5 M in Et₂O).
- Solvent: Anhydrous THF.
- Procedure:
 - Cool a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF to -78°C under N₂ atmosphere.
 - Dropwise add the Grignard reagent over 30 minutes.
 - Allow the mixture to warm to 0°C and stir for 2 hours.
 - Quench: Carefully add saturated aqueous NH₄Cl.
 - Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
 - Result: Crude tert-butyl 3-(3-bromobenzyl)-3-hydroxyazetidine-1-carboxylate.

Step 2: Ionic Hydrogenation (Dehydroxylation & Deprotection)

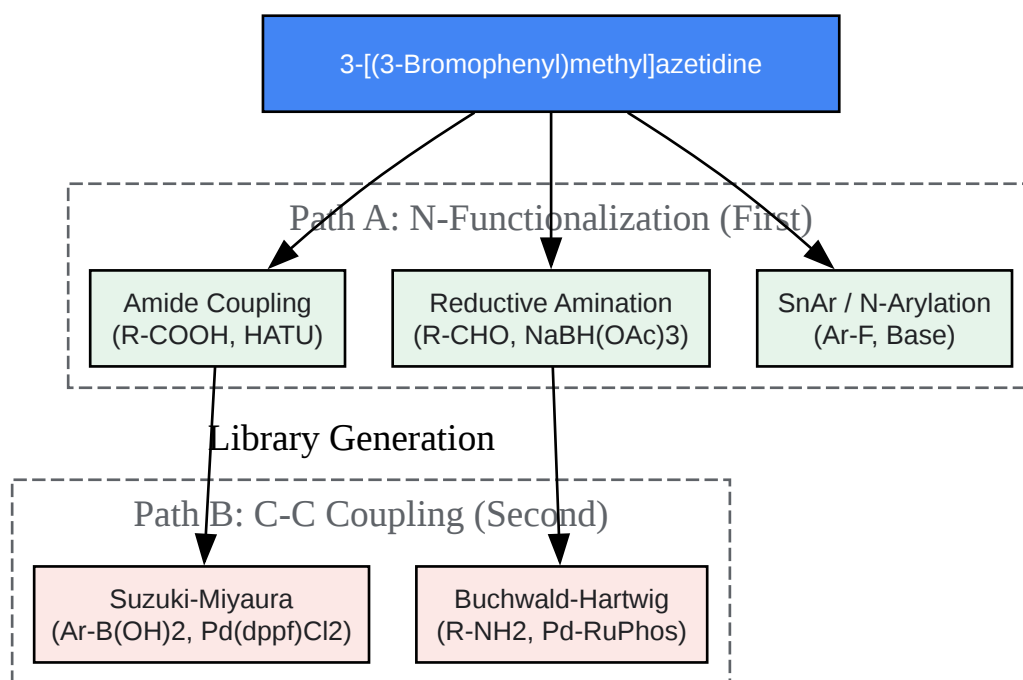
- Reagents: Triethylsilane (Et₃SiH, 3.0 eq), Trifluoroacetic acid (TFA, Excess).

- Solvent: Dichloromethane (DCM).
- Mechanism: TFA protonates the tertiary alcohol, creating a carbocation which is trapped by the hydride donor (Et_3SiH). Simultaneously, TFA cleaves the N-Boc group.
- Procedure:
 - Dissolve the crude alcohol from Step 1 in DCM (0.1 M concentration).
 - Add Et_3SiH (3.0 eq) followed by TFA (10-20 eq) at 0°C .
 - Stir at room temperature for 4–16 hours. Monitor by LCMS for disappearance of the alcohol and Boc group.
 - Workup: Concentrate in vacuo to remove volatiles.
 - Purification: The residue is the TFA salt. For the free base, partition between DCM and 1N NaOH, separate, and dry.
 - Yield: Typically 60–75% over two steps.

Reactivity & Derivatization Logic

The utility of **3-[(3-Bromophenyl)methyl]azetidine** lies in its ability to serve as a divergent core. The experimental order of operations is critical: N-functionalization should generally precede C-C coupling to prevent catalyst poisoning by the free amine.

Strategic Workflow



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Figure 2: Divergent synthesis strategy. Path A (Nitrogen capping) is recommended before Path B (Palladium catalysis) to avoid chelation issues.

Key Application Notes

- Suzuki Coupling: The meta-bromo position is sterically accessible. Standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C) typically yield >80% conversion.
- Basicity: The azetidine nitrogen is highly basic (pK_a ~9.5). When using as a free base in couplings, ensure stoichiometric base is adjusted accordingly.
- Stability: The azetidine ring is stable to standard acidic (TFA) and basic (NaOH) workups but can open under harsh Lewis acidic conditions or high thermal stress (>120°C) in the presence of strong nucleophiles.

Safety & Handling

- Hazards: As a secondary amine and halogenated aromatic, treat as Harmful if Swallowed/Inhaled (H302, H332) and a Skin/Eye Irritant (H315, H319).

- Storage: Store the HCl or TFA salt at 2–8°C under desiccant. The free base absorbs CO₂ from the air (forming carbamates) and should be stored under Argon.
- Solubility:
 - Salts: Soluble in Water, DMSO, Methanol.
 - Free Base: Soluble in DCM, Chloroform, Ethyl Acetate.

References

- Lowe, M. A., et al. "Synthesis of 3-Substituted Azetidines via Ionic Hydrogenation." Journal of Organic Chemistry, 2012. (Methodology grounding for Step 2). [\[Link\]](#)
- Duncton, M. A. "Azetidines: New Tools for the Medicinal Chemist." MedChemComm, 2011. (Review of azetidine stability and utility). [\[Link\]](#)
- PubChem Compound Summary. "Azetidine derivatives and properties." [\[Link\]](#)
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